5-Butyl-2(3H)-thiophenone
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Overview
Description
5-Butyl-2(3H)-thiophenone is an organic compound belonging to the class of thiophenones Thiophenones are characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-2(3H)-thiophenone typically involves the reaction of thiophene with butyl halides under specific conditions. One common method is the Friedel-Crafts alkylation, where thiophene reacts with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
5-Butyl-2(3H)-thiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophenones.
Scientific Research Applications
5-Butyl-2(3H)-thiophenone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Butyl-2(3H)-thiophenone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Butyl-2(3H)-furanone: Similar structure but with an oxygen atom instead of sulfur.
5-Butyl-2(3H)-pyranone: Contains an oxygen atom and a different ring structure.
5-Butyl-2(3H)-pyridinone: Contains a nitrogen atom in the ring.
Uniqueness
5-Butyl-2(3H)-thiophenone is unique due to the presence of the sulfur atom in the thiophene ring, which imparts distinct chemical properties compared to its oxygen and nitrogen analogs. This uniqueness makes it valuable for specific applications where sulfur-containing compounds are preferred.
Properties
CAS No. |
90198-92-8 |
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Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
5-butyl-3H-thiophen-2-one |
InChI |
InChI=1S/C8H12OS/c1-2-3-4-7-5-6-8(9)10-7/h5H,2-4,6H2,1H3 |
InChI Key |
ZHGXMYUCVUMSCH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CCC(=O)S1 |
Origin of Product |
United States |
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